(4E)-4-(phenylimino)naphthalen-1(4H)-one
Description
(4E)-4-(Phenylimino)naphthalen-1(4H)-one is a naphthoquinone derivative featuring a phenylimino group at the 4-position. This compound belongs to the class of iminonaphthoquinones, which are characterized by their conjugated π-system and redox-active properties. Such derivatives are of interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. The (4E)-configuration ensures planar geometry, facilitating intermolecular interactions such as π-π stacking and hydrogen bonding, which influence crystallinity and biological activity .
Properties
CAS No. |
7512-49-4 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C16H11NO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-12-6-2-1-3-7-12/h1-11H |
InChI Key |
QLVZBXFOEUEIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Naphthyl-Substituted Derivative: (Z)-4-(Naphthalen-1-ylimino)naphthalen-1(4H)-one (NINO)
- Structure : Replaces the phenyl group with a naphthyl moiety.
- Synthesis: Prepared via condensation of naphthylamine with naphthoquinone, yielding 82% as a red solid .
(b) Pyrazolyl-Substituted Derivative: BiPNQ
- Structure: Contains two pyrazolylamino groups at positions 2 and 3.
- Biological Activity: Exhibits antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ ~2 µM), outperforming benznidazole .
- Polymorphism : Exists as an anhydrous form (BiPNQ-I) and a solvate (BiPNQ-s), with distinct DSC melting endotherms (BiPNQ-I: 248°C; BiPNQ-s: 220°C) and PXRD patterns .
(c) Hydroxyphenyl Derivative: 4-(2-Hydroxy-5-methylphenylimino)naphthalen-1(4H)-one (PINQ)
- Structure : Features a hydroxyl and methyl group on the phenyl ring.
- Characterization: Studied via DFT calculations, showing strong intramolecular hydrogen bonding (O-H···N), which stabilizes the keto-enol tautomer .
(d) Dimethylamino-Substituted Derivative: Indophenol Blue
Comparative Analysis of Physical and Chemical Properties
Solid-State Properties and Polymorphism
- BiPNQ Polymorphs :
- Comparison with Fluconazole: Unlike BiPNQ, fluconazole forms a monohydrate and ethyl acetate solvate with distinct dissolution profiles, highlighting the role of substituents in solvate stability .
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